GABA-Induced Affinity Shift: CGS 9895 Remains Unchanged Unlike CGS 9896 and CGS 8216
In radioligand binding studies conducted at 37°C, the affinity of CGS 9895 for the benzodiazepine receptor remains unchanged in the presence of 100 μM GABA plus 150 mM NaCl. In contrast, under identical experimental conditions, the affinity of the partial agonist CGS 9896 increases significantly, while the affinity of the antagonist/inverse agonist CGS 8216 decreases similarly. This differential response to GABA serves as a functional predictor of intrinsic efficacy at the benzodiazepine receptor [1].
| Evidence Dimension | Affinity shift in response to 100 μM GABA |
|---|---|
| Target Compound Data | CGS 9895: No significant change in affinity |
| Comparator Or Baseline | CGS 9896: Significant increase in affinity; CGS 8216: Significant decrease in affinity |
| Quantified Difference | CGS 9895 Δaffinity ≈ 0; CGS 9896 positive Δaffinity; CGS 8216 negative Δaffinity (directionally opposite) |
| Conditions | Rat forebrain membranes, 37°C, 100 μM GABA + 150 mM NaCl |
Why This Matters
Procurement of authentic CGS 9895 ensures access to the only commercially available pyrazoloquinoline with a true null modulator profile—essential for studies where GABA-independent benzodiazepine site occupancy must be maintained without confounding efficacy shifts.
- [1] Brown CL, Martin IL. Modification of pyrazoloquinolinone affinity by GABA predicts efficacy at the benzodiazepine receptor. Eur J Pharmacol. 1984;106(1):167-73. PMID: 6099267. View Source
